molecular formula C11H21N3O5S B13410025 (2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid

(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid

Cat. No.: B13410025
M. Wt: 307.37 g/mol
InChI Key: YFFWSBNJVSEWRX-YUMQZZPRSA-N
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Description

L-Lysine S-(carboxymethyl)-L-cysteine is a compound that belongs to the class of advanced glycation end-products (AGEs). These compounds are formed through non-enzymatic reactions between reducing sugars and free amino groups of proteins, lipids, or nucleic acids. L-Lysine S-(carboxymethyl)-L-cysteine is particularly significant due to its role in various biological processes and its potential implications in health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine S-(carboxymethyl)-L-cysteine typically involves the reaction of L-lysine with glyoxal or other reactive carbonyl compounds. The reaction conditions often include acidic or basic environments to facilitate the formation of the desired product. For instance, the reaction can be carried out in an aqueous solution with hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of L-Lysine S-(carboxymethyl)-L-cysteine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as lyophilization, defatting, grinding, reduction, protein precipitation, acid hydrolysis, and solid-phase extraction to purify the compound .

Chemical Reactions Analysis

Types of Reactions

L-Lysine S-(carboxymethyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-Lysine S-(carboxymethyl)-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which L-Lysine S-(carboxymethyl)-L-cysteine exerts its effects involves its interaction with proteins and other biomolecules. The compound can modify the structure and function of proteins through glycation, leading to altered cellular processes. Molecular targets include lysine residues on proteins, which undergo modification to form the AGE .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine S-(carboxymethyl)-L-cysteine is unique due to its specific structure and the particular pathways it affects. While CML and CEL are also significant AGEs, L-Lysine S-(carboxymethyl)-L-cysteine has distinct properties that make it a valuable marker for studying glycation and its effects on health .

Properties

Molecular Formula

C11H21N3O5S

Molecular Weight

307.37 g/mol

IUPAC Name

(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid

InChI

InChI=1S/C11H21N3O5S/c1-19-11(18)20-6-8(10(16)17)14-9(15)7(13)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,15)(H,16,17)/t7-,8-/m0/s1

InChI Key

YFFWSBNJVSEWRX-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)SC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

COC(=O)SCC(C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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